6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1356016-93-7

6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Catalog Number: EVT-1447039
CAS Number: 1356016-93-7
Molecular Formula: C8H7N3O3
Molecular Weight: 193.162
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Compound Description: This compound is studied for its potential biological activity, particularly regarding its coordination compounds []. The research explores its molecular structure in different crystal environments, revealing distinct three-dimensional supramolecular architectures depending on the solvent used for crystallization.
  • Relevance: This compound shares the core triazolo[1,5-a]pyrimidine structure with 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The primary difference lies in the replacement of the pyrazole ring with a triazole ring and the presence of different substituents. This comparison highlights the structural diversity achievable within this class of compounds.

6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides

  • Compound Description: This class of compounds was synthesized via two distinct pathways, both involving the formation of a key intermediate, 6-benzyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxylic acid, which was subsequently amidated to yield the desired carboxamides [].
  • Relevance: While this class of compounds shares the pyrazolo[1,5-c]pyrimidine core with 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the position of the nitrogen atoms within the pyrimidine ring differs. This isomerism highlights the importance of nitrogen position within the ring system for biological activity and other properties.

5-n-Butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine (OT-7100)

  • Compound Description: OT-7100 is a pyrazolopyrimidine derivative investigated for its analgesic effects []. Studies revealed species-specific hepatotoxicity, primarily observed in humans. This toxicity is attributed to the formation of a reactive metabolite, 3-hydroxy-5-n-butyl-pyrazolo[1,5-a]pyrimidine (M-23OH), primarily generated by the human cytochrome P450 1A2 enzyme.
  • Relevance: OT-7100 shares the pyrazolo[1,5-a]pyrimidine core with 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The significant difference lies in the substitution patterns on the pyrazole and pyrimidine rings. This example demonstrates how subtle structural changes can drastically alter a compound's metabolic profile and potential toxicity.

2-Substituted 4-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-6-methylsulfanylpyrimidine-5-carbonitriles

  • Compound Description: These compounds were synthesized via the reaction of 3-O-benzyl-6-deoxy-1,2-O-isopropylidene-6-[bis(methylsulfanyl)methylene]-α-D-xylo-hept-5-ulofuranurononitrile with various amidine reagents [].
  • Relevance: These compounds share the pyrimidine ring with 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, highlighting the importance of this heterocycle in medicinal chemistry.

2-Substituted-1,2,4-triazolo[1,5-a]-pyrimidine derivatives

  • Compound Description: This series of compounds was studied for their cardiovascular effects in anesthetized rats []. Some derivatives within this series exhibited dose-dependent decreases in arterial blood pressure and heart rate, demonstrating potential as antihypertensive agents.
  • Relevance: Similar to 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, this series highlights the structural diversity achievable within the broader triazolo[1,5-a]pyrimidine class by modifying the substituents on the core structure. This diversity allows for the fine-tuning of pharmacological properties and exploration of various therapeutic applications.

5-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidine and its Derivatives

  • Compound Description: This compound and its derivatives were synthesized through the reaction of β-cyanoethylhydrazine with various β-ethoxy-α,β-unsaturated nitriles []. The synthesized compounds were subsequently used to create other pyrazolo[1,5-a]pyrimidine derivatives through reactions with guanidine and sodium hydroxide.
  • Relevance: The synthesis of these compounds and their subsequent transformation highlight the versatility of the pyrazolo[1,5-a]pyrimidine scaffold as a starting point for creating diverse chemical entities. The use of β-cyanoethylhydrazine as a building block is a common strategy for constructing the pyrazole ring present in both 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid and these derivatives.

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Compound Description: A series of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives was synthesized and evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line [].
  • Relevance: Although these compounds belong to the pyrazolopyrimidine class, they are isomers of 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The nitrogen atom arrangement in the pyrimidine ring differs, highlighting the impact of isomerism on biological activity and therapeutic potential within this compound class.

4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid

  • Compound Description: This compound is a highly selective matrix metalloproteinase 13 (MMP-13) inhibitor with potential as an intra-articular treatment for osteoarthritis []. It exhibits long joint durability, efficient cartilage penetration, minimal systemic exposure, and remarkable efficacy in preclinical models.
  • Relevance: This compound incorporates the pyrazolo[1,5-a]pyrimidine scaffold found in 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Its high selectivity and potency highlight the potential of this chemical class for developing targeted therapies.

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

  • Compound Description: This series of compounds was synthesized and investigated for anti-diabetic activity. Specifically, 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3H-thieno[2,3-d]pyrimidine-4-one demonstrated promising results by reducing blood glucose, insulin, and lipid levels in a rat model of diabetes [].
  • Relevance: These compounds, while containing a pyrimidine ring and a nitrogen-containing five-membered ring, differ from 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid by having a thiophene ring instead of a pyrazole ring. This difference highlights the possibility of exploring bioisosteric replacements within this class of compounds to potentially enhance their pharmacological properties.

2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Compound Description: This compound is a key intermediate in the synthesis of Anagliptin, a drug used to treat type 2 diabetes []. A novel synthetic route for this intermediate was developed, offering advantages such as readily available starting materials, fewer side products, high product purity, and lower overall cost.
  • Relevance: This compound is structurally very similar to 6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, with the only difference being the position of the carboxylic acid group and the methoxy substituent on the pyrazolo[1,5-a]pyrimidine core. This close structural similarity emphasizes the importance of even minor modifications in determining the final biological activity and therapeutic application of these compounds.

Properties

CAS Number

1356016-93-7

Product Name

6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

IUPAC Name

6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Molecular Formula

C8H7N3O3

Molecular Weight

193.162

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13)

InChI Key

VGYKDJPYLUPHEA-UHFFFAOYSA-N

SMILES

COC1=CN2C(=C(C=N2)C(=O)O)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.